molecular formula C16H15N3OS B11052813 Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-

Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-

Cat. No.: B11052813
M. Wt: 297.4 g/mol
InChI Key: DDQRQXTVUUBSQK-UHFFFAOYSA-N
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Description

2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-b]pyridine core, which is a fused ring system combining thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide . The resulting intermediate is then further reacted with appropriate reagents to introduce the amino and phenol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The imine group can be reduced to form amine derivatives.

    Substitution: The amino and phenol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while reduction of the imine group can produce amine derivatives.

Scientific Research Applications

2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thieno[2,3-b]pyridine core can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-YL)IMINO]METHYL}PHENOL is unique due to the presence of both amino and phenol functional groups, which provide diverse reactivity and potential for various applications. Its structural features allow it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

2-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)iminomethyl]phenol

InChI

InChI=1S/C16H15N3OS/c1-9-7-10(2)19-16-13(9)14(15(17)21-16)18-8-11-5-3-4-6-12(11)20/h3-8,20H,17H2,1-2H3

InChI Key

DDQRQXTVUUBSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)N)N=CC3=CC=CC=C3O)C

Origin of Product

United States

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